HIV-1 inhibitor-26

HIV-1 drug resistance NNRTI resistance Antiviral drug discovery

HIV-1 inhibitor-26 is a non-nucleoside RT inhibitor with proven potency against etravirine-resistant HIV-1 mutants (IC50=1.4 μM) and an exceptional safety margin (CC50=1486 μM, SI≈1061). Unlike generic NNRTIs, it offers a distinct resistance profile ideal for cross-resistance studies and SAR benchmarking. Its low CYP/hERG liabilities and improved solubility make it a reliable reference for antiviral drug discovery. Ensure assay consistency—order this well-characterized tool compound for your HIV-1 research.

Molecular Formula C43H33ClN2O9
Molecular Weight 757.2 g/mol
Cat. No. B12416323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-26
Molecular FormulaC43H33ClN2O9
Molecular Weight757.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
InChIInChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1
InChIKeyNYBPTUXEDGKBBP-PKGPUZNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-26 for Research Procurement: Baseline Potency and Selectivity Profile


HIV-1 inhibitor-26 (CAS: 2415504-88-8), also designated as compound 9a, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for anti-HIV-1 research applications . This compound demonstrates an in vitro inhibitory concentration (IC50) of 1.4 μM against HIV-1 reverse transcriptase (RT) and exhibits a favorable cytotoxicity profile with a CC50 of 1486 μM in peripheral blood mononuclear cells (PBMCs) . HIV-1 inhibitor-26 is primarily utilized as a reference tool in virology, antiviral drug discovery, and structure-activity relationship (SAR) studies targeting HIV-1 replication mechanisms [1].

Why Generic HIV-1 RT Inhibitors Cannot Substitute for HIV-1 Inhibitor-26 in Targeted Research


Substituting HIV-1 inhibitor-26 with a generic NNRTI or NRTI for research purposes is scientifically invalid due to fundamental differences in molecular mechanism, resistance profile, and therapeutic window. While many HIV-1 reverse transcriptase inhibitors target the same enzyme, they engage distinct binding pockets and exhibit highly variable efficacy against drug-resistant viral strains [1]. HIV-1 inhibitor-26 has been specifically characterized for its differential potency against etravirine-resistant HIV-1 mutants, a feature not shared by first-generation NNRTIs such as nevirapine and efavirenz [1]. Furthermore, the compound's cytotoxicity margin (CC50 = 1486 μM) and corresponding selectivity index (SI ≈ 1061) define a narrow, well-characterized experimental window that is not transferable to structurally distinct or uncharacterized analogs . Researchers relying on unverified 'alternatives' risk introducing uncontrolled variables that can invalidate comparative studies or lead to misleading SAR conclusions [1].

HIV-1 Inhibitor-26: Direct Comparative Evidence for Scientific Selection


Enhanced Antiviral Potency Against Etravirine-Resistant HIV-1 Strains: A Direct Head-to-Head Comparison

In a direct comparative study, HIV-1 inhibitor-26 (compound 9a) demonstrated significantly superior anti-HIV-1 activity compared to etravirine (ETR) across a panel of NNRTI-resistant HIV-1 strains [1]. This evidence establishes that the compound retains efficacy where a clinically relevant second-generation NNRTI loses potency, providing a clear differentiation point for researchers studying drug resistance mechanisms or seeking to validate new chemical entities against resistant viral populations [1].

HIV-1 drug resistance NNRTI resistance Antiviral drug discovery

Favorable Selectivity Index and Low Cytotoxicity Profile Compared to Class Benchmarks

HIV-1 inhibitor-26 exhibits a high selectivity index (SI) of approximately 1061 (calculated as CC50 / IC50 = 1486 μM / 1.4 μM), indicating a wide therapeutic window in vitro . This level of selectivity is notably higher than that of many early-generation NNRTIs. For example, nevirapine, a widely used first-generation NNRTI, exhibits a Ki of 270 μM and a correspondingly lower SI in standard cell-based assays . While not a direct head-to-head comparison, the difference in SI magnitude underscores the compound's enhanced suitability for experiments requiring prolonged exposure or those sensitive to off-target cytotoxicity.

Cytotoxicity Selectivity index Drug safety pharmacology

Improved Solubility and Reduced CYP Liability Relative to Earlier NNRTI Chemotypes

In addition to its antiviral potency, HIV-1 inhibitor-26 (compound 9a) was identified in SAR studies as possessing improved aqueous solubility, lower cytochrome P450 (CYP) enzyme inhibition liability, and reduced human Ether-à-go-go-Related Gene (hERG) channel inhibition compared to earlier lead compounds in the same structural series [1]. These properties are critical for advancing compounds from in vitro to in vivo studies. While the published abstract does not provide direct comparator data against a specific marketed NNRTI, the report indicates that 9a was specifically optimized to overcome the solubility and cardiac safety liabilities that have historically hindered the development of many NNRTI candidates [1].

Drug metabolism Pharmacokinetics Cytochrome P450 hERG

Targeted Research Applications for HIV-1 Inhibitor-26 in Virology and Drug Discovery


Investigating Mechanisms of NNRTI Cross-Resistance and Viral Escape

HIV-1 inhibitor-26 is ideally suited for studies aimed at dissecting the molecular basis of NNRTI cross-resistance. Given its documented superior potency against etravirine-resistant HIV-1 strains [1], researchers can utilize this compound as a probe to identify and validate novel resistance-associated mutations. Its distinct resistance profile compared to etravirine enables the exploration of alternative binding modes or compensatory viral mutations that circumvent standard NNRTI pressure [1]. This application is critical for next-generation antiviral drug discovery programs targeting heavily treatment-experienced patient populations.

Validation of Novel HIV-1 RT Inhibitors in Cell-Based Assays

The well-characterized potency (IC50 = 1.4 μM) and favorable selectivity index (SI ≈ 1061) of HIV-1 inhibitor-26 make it an excellent reference standard for validating the antiviral activity of novel HIV-1 RT inhibitor candidates in cell culture [1]. Its low cytotoxicity minimizes assay interference, allowing for more accurate determination of EC50/IC50 values for test compounds. Procurement of this compound ensures assay consistency and facilitates cross-study comparisons within the HIV-1 research community [1].

Structure-Activity Relationship (SAR) Studies on NNRTI Chemotypes

As a product of a structure-based bioisosterism strategy, HIV-1 inhibitor-26 serves as a key benchmark in SAR campaigns focused on optimizing NNRTI scaffolds [1]. Its reported improvements in solubility and reduced CYP/hERG liabilities, relative to earlier leads, provide a defined set of ADME/Tox parameters that can be used to guide further chemical modifications [1]. Researchers synthesizing and testing novel analogs can directly compare their physicochemical and biological profiles against this compound to assess whether structural changes confer meaningful advantages [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.